

Technical Guide: 4-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Methylpyrimidine-2-carboxylic acid

CAS No.: 933738-87-5

Cat. No.: B1437644

[Get Quote](#)

Chemical Identity & Core Properties

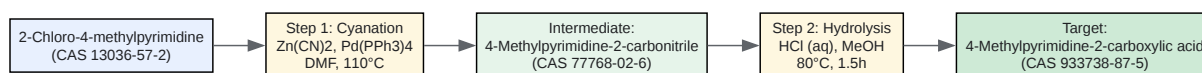
4-Methylpyrimidine-2-carboxylic acid is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and plasma kallikrein inhibitors. Its pyrimidine scaffold serves as a bioisostere for pyridine and phenyl rings, offering unique hydrogen-bonding capabilities and solubility profiles.

| Property | Specification |
|-------------------|--|
| CAS Number | 933738-87-5 |
| IUPAC Name | 4-Methylpyrimidine-2-carboxylic acid |
| Synonyms | 4-Methyl-2-pyrimidinecarboxylic acid; 2-Carboxy-4-methylpyrimidine |
| Molecular Formula | C ₆ H ₆ N ₂ O ₂ |
| Molecular Weight | 138.12 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |
| InChI Key | WBSSDROYPVWGTA-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocol

The most robust synthetic route avoids the difficult direct oxidation of 2,4-dimethylpyrimidine. Instead, it utilizes a palladium-catalyzed cyanation of the commercially available 2-chloro-4-methylpyrimidine, followed by acid-mediated hydrolysis.

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Two-step synthetic pathway from 2-chloro-4-methylpyrimidine.

Detailed Experimental Procedure

Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile

- Reagents: 2-Chloro-4-methylpyrimidine (1.0 eq), Zinc cyanide (0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (0.1 eq), DMF (anhydrous).
- Protocol:
 - Charge a reaction vessel with 2-chloro-4-methylpyrimidine and anhydrous DMF (0.5 M concentration).
 - Add $\text{Zn}(\text{CN})_2$ and $\text{Pd}(\text{PPh}_3)_4$ under a nitrogen atmosphere.[1]
 - Heat the slurry to 110°C for 30 minutes. Monitor by TLC or LC-MS for disappearance of starting material.
 - Workup: Cool to room temperature. Dilute with EtOAc and wash with 2N ammonium hydroxide (to remove copper/zinc salts) followed by brine.
 - Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
 - Yield: Expected ~67% as a solid.

Step 2: Hydrolysis to **4-Methylpyrimidine-2-carboxylic Acid**

- Reagents: 4-Methylpyrimidine-2-carbonitrile (1.0 eq), 6N HCl (aq), Methanol.
- Protocol:
 - Dissolve the nitrile intermediate in Methanol (10 volumes).
 - Add aqueous HCl (excess, ~30 eq).
 - Stir the mixture at 80°C for 1.5 hours.
 - Validation: Check LC-MS for conversion of Nitrile (M+H 120) to Acid (M+H 139).
 - Isolation: Cool to room temperature. The product may precipitate upon cooling or concentration. If soluble, adjust pH to ~3-4 with NaOH to induce precipitation of the zwitterion, or extract with EtOAc/THF mixtures.

- Purification: Recrystallization from water/methanol if necessary.

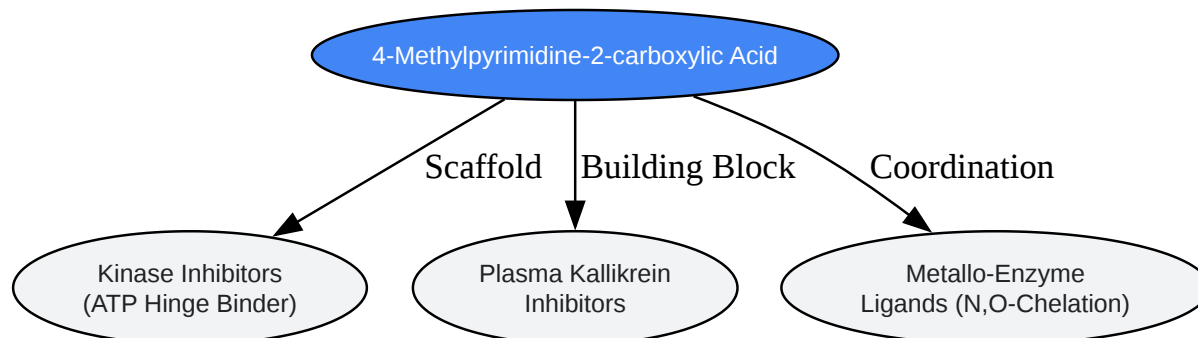
Applications in Drug Discovery

This compound functions as a specialized "cap" or core scaffold in medicinal chemistry.

Pharmacophore Utility

- Bioisosterism: Replaces 2-pyridinecarboxylic acid (picolinic acid) to lower lipophilicity (LogP) and introduce additional H-bond acceptor sites (N3).
- Fragment-Based Design: Used in the development of Plasma Kallikrein Inhibitors and β -Secretase (BACE1) Inhibitors.
- Metal Chelation: The N1-nitrogen and the 2-carboxylic acid oxygen form a bidentate ligand system suitable for metallo-enzyme inhibition or coordination chemistry.

Structural Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Primary application domains in medicinal chemistry.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical parameters must be met:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 8.8 ppm (d, 1H): Proton at C6 position (deshielded by adjacent N).

- δ 7.6 ppm (d, 1H): Proton at C5 position.
- δ 2.6 ppm (s, 3H): Methyl group at C4.
- δ 13.0+ ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if exchanged).
- LC-MS:
 - Ionization: ESI Positive mode.
 - Parent Ion: $[M+H]^+ = 139.1$.
- Purity Standard: $\geq 95\%$ by HPLC (254 nm) for biological assays.

Safety & Handling (MSDS Highlights)

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[3][2]
 - H335: May cause respiratory irritation.[2]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acid functionality makes it susceptible to salt formation with environmental amines; keep container tightly sealed.

References

- Sigma-Aldrich. Product Specification: **4-Methylpyrimidine-2-carboxylic acid** (CAS 933738-87-5). [Link](#)
- GuideChem. Synthesis and applications of 2-Chloro-4-methylpyrimidine. [Link](#)
- Patent WO2021257353A1. Plasma Kallikrein Inhibitors. (2021).[3] Describes the hydrolysis of 4-methylpyrimidine-2-carbonitrile to the acid. [Link](#)

- [PubChem.Compound Summary: 2-Chloro-4-methylpyrimidine.\[1\]\[4\]\[5\]Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. guidechem.com \[guidechem.com\]](https://www.guidechem.com)
- [2. 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | CID 11629607 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methylpyrimidine)
- [3. 4-Methylpyridine-2-carboxylic acid | C₇H₇NO₂ | CID 2762820 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpyridine-2-carboxylic-acid)
- [4. 2-Chloro-4-methylpyrimidine | 13036-57-2 \[chemicalbook.com\]](https://www.chemicalbook.com/USProductCB13036572.htm)
- [5. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook \[chemicalbook.com\]](https://www.chemicalbook.com/USProductCB13036572.htm)
- To cite this document: BenchChem. [Technical Guide: 4-Methylpyrimidine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1437644/docs#technical-guide-4-methylpyrimidine-2-carboxylic-acid\]](https://www.benchchem.com/product/b1437644/docs#technical-guide-4-methylpyrimidine-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)